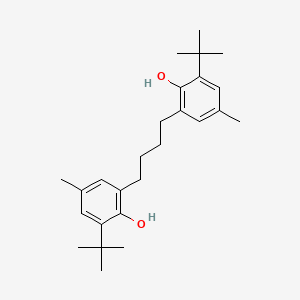![molecular formula C19H22O3 B14718434 Ethyl 4-[4-(benzyloxy)phenyl]butanoate CAS No. 6660-38-4](/img/structure/B14718434.png)
Ethyl 4-[4-(benzyloxy)phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(benzyloxy)phenyl]butanoate is an organic compound with the molecular formula C19H20O3 It is an ester, characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of 4-[4-(benzyloxy)phenyl]butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-[4-(benzyloxy)phenyl]butanoic acid+ethanolacid catalystEthyl 4-[4-(benzyloxy)phenyl]butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(benzyloxy)phenyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid (HCl) under reflux conditions. Basic hydrolysis, or saponification, involves the use of sodium hydroxide (NaOH) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols. The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Hydrolysis: 4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.
Reduction: 4-[4-(benzyloxy)phenyl]butanol.
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide may yield 4-[4-(methoxy)phenyl]butanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(benzyloxy)phenyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-[4-(benzyloxy)phenyl]butanoic acid, which may then interact with biological targets. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[4-(benzyloxy)phenyl]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[4-(methoxy)phenyl]butanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 4-[4-(hydroxy)phenyl]butanoate: Contains a hydroxy group in place of the benzyloxy group.
Ethyl 4-[4-(methyl)phenyl]butanoate: Features a methyl group instead of a benzyloxy group.
The uniqueness of this compound lies in the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
6660-38-4 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
ethyl 4-(4-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C19H22O3/c1-2-21-19(20)10-6-9-16-11-13-18(14-12-16)22-15-17-7-4-3-5-8-17/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3 |
InChI-Schlüssel |
ALTBQAVUXNXHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


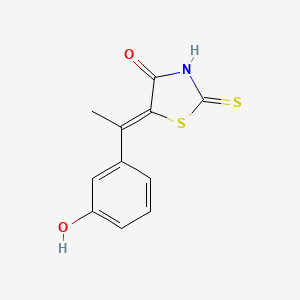

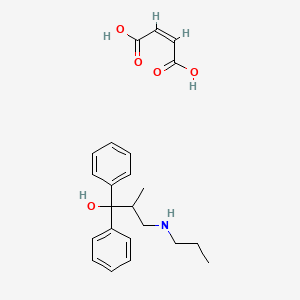
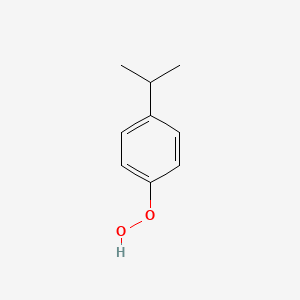
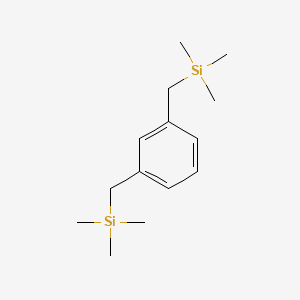

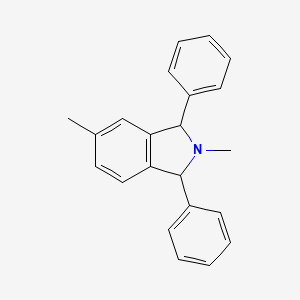
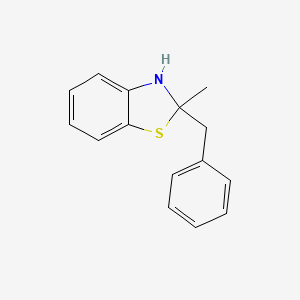
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

